5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
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Overview
Description
5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound that features a pyrimidinone core with various substituents, including chlorobenzoyl, chlorofluorophenyl, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorobenzoyl and chlorofluorophenyl groups can be introduced via Friedel-Crafts acylation reactions.
Hydroxylation and Trifluoromethylation: These steps might involve specific reagents like trifluoromethyl iodide and hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- 5-(4-fluorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Uniqueness
The uniqueness of 5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H12Cl2F4N2O3 |
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Molecular Weight |
451.2 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H12Cl2F4N2O3/c19-9-6-4-8(5-7-9)15(27)13-14(12-10(20)2-1-3-11(12)21)25-16(28)26-17(13,29)18(22,23)24/h1-7,13-14,29H,(H2,25,26,28) |
InChI Key |
JDMIFKVQXNVENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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